molecular formula C9H10N4O2S B13663184 Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13663184
M. Wt: 238.27 g/mol
InChI Key: QSUQIZAAYGSXLV-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH). This reaction results in the formation of an ester compound during the early stage of synthesis . The process may involve multiple steps, including cyclization and esterification, to achieve the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole and triazole rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions may include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate is unique due to its combination of thiazole and triazole rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

ethyl 3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C9H10N4O2S/c1-3-15-9(14)8-11-7(12-13-8)6-4-16-5(2)10-6/h4H,3H2,1-2H3,(H,11,12,13)

InChI Key

QSUQIZAAYGSXLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CSC(=N2)C

Origin of Product

United States

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